1-Bromo-3-chloro-2-ethoxy-benzene
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Overview
Description
1-Bromo-3-chloro-2-ethoxy-benzene is an organic compound with the molecular formula C8H8BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and ethoxy groups. This compound is used in various chemical research and industrial applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-2-ethoxy-benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of 2-ethoxybenzene. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like chlorine (Cl2) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction efficiency and yield. For example, boron trifluoride etherate can be used as a catalyst in the acylation reaction of 2-chlorine-5-bromobenzoic acid with phenetole .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-2-ethoxy-benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where the bromine or chlorine atoms are replaced by other substituents.
Nucleophilic Aromatic Substitution: The ethoxy group can be replaced by nucleophiles under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions
Bromine-Magnesium Exchange: This reaction involves the use of i-PrMgCl-LiCl in THF at 0°C and is accelerated by electron-withdrawing substituents.
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Major Products Formed
Substituted Benzene Derivatives: Depending on the reaction conditions and reagents used, various substituted benzene derivatives can be formed.
Scientific Research Applications
1-Bromo-3-chloro-2-ethoxy-benzene is utilized in several scientific research fields:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-2-ethoxy-benzene primarily involves electrophilic aromatic substitution. The compound’s reactivity is influenced by the electron-withdrawing and electron-donating effects of its substituents. The bromine and chlorine atoms act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-4-chlorobenzene
- 1-Bromo-2-ethoxy-benzene
Uniqueness
1-Bromo-3-chloro-2-ethoxy-benzene is unique due to the presence of both bromine and chlorine atoms along with an ethoxy group on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
1-bromo-3-chloro-2-ethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRROMSFWTJFXEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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